1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine
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Overview
Description
1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom on the phenyl ring and the imino group on the pyrazolo[3,4-d]pyrimidine core contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine typically involves the condensation of appropriate hydrazines with β-keto esters, followed by cyclization and functional group modifications. One common method includes the reaction of phenyl hydrazines with ethyl acetoacetate to form phenyl-3H-pyrazol-3-ones, which are then further reacted to form the desired pyrazolo[3,4-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve the use of environmentally friendly catalysts and solvent-free conditions to enhance yield and reduce environmental impact. For example, dicationic molten salts have been used as effective catalysts for the synthesis of pyrido[2,3-d]pyrimidine derivatives, which share similar synthetic pathways with pyrazolo[3,4-d]pyrimidines .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit key enzymes and pathways in microbial and cancer cells
Medicine: Its derivatives are being explored for their therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with comparable synthetic routes and applications.
1,2,4-Triazolo[4,3-a]pyrimidine: Shares structural similarities and is used in similar research applications.
Uniqueness
1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is unique due to the presence of the chlorine atom on the phenyl ring and the imino group on the pyrazolo[3,4-d]pyrimidine core. These structural features contribute to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C11H9ClN6 |
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Molecular Weight |
260.68 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-iminopyrazolo[3,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C11H9ClN6/c12-7-2-1-3-8(4-7)18-11-9(5-16-18)10(13)17(14)6-15-11/h1-6,13H,14H2 |
InChI Key |
YXEQVVZCHZNVTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=N)N(C=N3)N |
Origin of Product |
United States |
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